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8-Azidoadenosine

Photoaffinity labeling ATP-binding site mapping Creatine kinase

Researchers requiring photoaffinity labeling probes face irreconcilable variability when substituting 8-azidoadenosine with generic adenosine analogs-unmodified adenosine lacks the photoreactive azide, while 2-azidoadenosine labels distinct peptide regions (Val²³⁶-Lys²⁴¹ vs. Val²⁷⁹-Arg²⁹¹), compromising experimental continuity. 8-Azidoadenosine is the definitive nucleoside precursor for synthesizing 8-azido-ATP photoaffinity probes with the specific Val²⁷⁹-Arg²⁹¹ crosslinking profile essential for ATP-binding domain studies. • Generates reactive nitrene upon UV irradiation (254-300 nm) for covalent target crosslinking; also compatible with CuAAC and SPAAC bioorthogonal chemistry for intracellular imaging. • Supplied as crystalline solid (≥95% HPLC, λₘₐₓ 281 nm, ε 13,000 M⁻¹cm⁻¹); shipped with light protection at ambient or blue ice.

Molecular Formula C10H12N8O4
Molecular Weight 308.25 g/mol
CAS No. 15830-80-5
Cat. No. B1199740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Azidoadenosine
CAS15830-80-5
Synonyms8-azidoadenosine
Molecular FormulaC10H12N8O4
Molecular Weight308.25 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C(=N2)N=[N+]=[N-])C3C(C(C(O3)CO)O)O)N
InChIInChI=1S/C10H12N8O4/c11-7-4-8(14-2-13-7)18(10(15-4)16-17-12)9-6(21)5(20)3(1-19)22-9/h2-3,5-6,9,19-21H,1H2,(H2,11,13,14)
InChIKeyKYJLJOJCMUFWDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Azidoadenosine (CAS 15830-80-5) for Photoaffinity Labeling and Click Chemistry: A Nucleoside Probe Selection Guide for Research Procurement


8-Azidoadenosine (8-N₃-Ado, CAS 15830-80-5) is an adenosine analog modified with an azido (-N₃) group at the C8 position of the purine ring [1]. This photoreactive nucleoside serves as a dual-function molecular probe: upon UV irradiation (typically 254-300 nm), the azide generates a reactive nitrene that rapidly tautomerizes in <400 fs to form a diazaquinodimethane intermediate capable of covalent crosslinking to adjacent biomolecules [2]. Concurrently, the azido moiety enables bioorthogonal click chemistry via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions [3]. The compound is supplied as a crystalline solid (C₁₀H₁₂N₈O₄, MW 308.25 g/mol, λₘₐₓ 281 nm, ε 13,000 M⁻¹cm⁻¹ at pH 6) requiring protection from light and storage at -20°C [4].

Why 8-Azidoadenosine Cannot Be Substituted by 8-Bromoadenosine, 2-Azidoadenosine, or Unmodified Adenosine in Quantitative Research Applications


Substituting 8-azidoadenosine with generic adenosine analogs introduces irreconcilable experimental variability due to position-dependent photoreactivity, differential target engagement, and incompatible synthetic utility. Unmodified adenosine lacks the photoreactive azide required for covalent crosslinking and cannot participate in bioorthogonal click reactions, precluding its use in target identification workflows [1]. 8-Bromoadenosine, while a synthetic precursor to 8-azidoadenosine via NaN₃ displacement [2], exhibits no photoactivatable properties and requires additional synthetic steps to achieve the desired functionality, introducing procurement delays and reproducibility risks. 2-Azidoadenosine, though also photoactivatable, labels distinct peptide regions within ATP-binding domains—specifically Val²³⁶-Lys²⁴¹ versus Val²⁷⁹-Arg²⁹¹ for the 8-azido isomer—resulting in fundamentally different crosslinking patterns that cannot be substituted without compromising experimental continuity [3]. These position-dependent differences underscore the necessity of compound-specific procurement for rigorous photoaffinity labeling and click chemistry applications.

Quantitative Differentiation of 8-Azidoadenosine (CAS 15830-80-5): Head-to-Head Comparator Evidence for Scientific Selection


Distinct ATP-Binding Domain Peptide Crosslinking: 8-Azido-ATP Labels Val²⁷⁹-Arg²⁹¹ Whereas 2-Azido-ATP Labels Val²³⁶-Lys²⁴¹ in Creatine Kinase

8-Azidoadenosine triphosphate (8-N₃-ATP) demonstrates position-specific photoinsertion into the ATP-binding domain of rabbit cytosolic creatine kinase that is mechanistically distinct from the 2-azido isomer. Both analogs function as substrates and exhibit saturation kinetics, but their crosslinking targets diverge fundamentally: [γ-³²P]8-N₃-ATP photoinserts into the peptide region corresponding to Val²⁷⁹-Arg²⁹¹, whereas [γ-³²P]2-N₃-ATP photoinserts into Val²³⁶-Lys²⁴¹ [1]. This differential labeling profile is not interchangeable for structural mapping experiments.

Photoaffinity labeling ATP-binding site mapping Creatine kinase Enzymology

SPAAC Click Reaction Efficiency: 8-Azidoadenosine-ATP Forms Triazole Product Quantitatively with Cyclooctyne in 3 Hours Under Aqueous Conditions

8-Azidoadenosine triphosphate (8-azido-ATP) undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) with fused cyclopropyl cyclooctyne to quantitatively afford the triazole product under aqueous acetonitrile conditions at ambient temperature, with complete reaction within 3 hours [1]. In contrast, 5-azidouridine and 5-azido-2′-deoxyuridine react in <5 minutes, while 2-azidoadenine nucleosides react with similar cyclooctynes in 3 minutes to 3 hours depending on the specific cyclooctyne partner [1]. The reaction yields fluorescent triazole adducts that enable direct live-cell imaging without additional fluorophore conjugation [1].

Click chemistry SPAAC Bioorthogonal labeling Live-cell imaging Nucleotide probes

8-Azidoadenosine Serves as Direct Precursor to 8-Azido-ATP and 8-Azido-ADP, Whereas 8-Bromoadenosine Requires Additional NaN₃ Displacement Step

8-Azidoadenosine functions as the direct nucleoside precursor for enzymatic or chemical synthesis of 8-azido-ATP and 8-azido-ADP—the active photoaffinity probes used in ATP-binding site studies [1]. In contrast, 8-bromoadenosine must first undergo nucleophilic displacement with sodium azide (NaN₃) to install the photoreactive azide group, a conversion first reported in 1965 that adds an additional synthetic step with associated yield losses and purification requirements [2]. The 8-azido derivative thus reduces synthetic burden when preparing nucleotide-level photoaffinity reagents.

Nucleotide probe synthesis ATP analog Photoaffinity reagent preparation Synthetic precursor

8-Azidoadenosine Inhibits CDP Reduction in Cancer Cell Cytosolic Extracts via Ribonucleotide Reductase Targeting

8-Azidoadenosine demonstrates cytostatic activity through inhibition of ribonucleotide reductase, a key enzyme in DNA precursor synthesis. In cytosolic extracts from cancer cells, 8-azidoadenosine inhibits CDP reduction—a direct measure of ribonucleotide reductase activity—as assessed by thymidine incorporation assays [1]. The corresponding diphosphate metabolite (8-azido-ADP) behaves as a substrate for the enzyme, while the triphosphate (8-azido-ATP) functions as an allosteric effector, indicating multifaceted engagement with nucleotide metabolism pathways [1].

Ribonucleotide reductase inhibition Antiproliferative Cancer research Nucleotide metabolism

8-Azidoadenosine Enters Human Erythrocytes via Saturable Nucleoside Transport (Km 80 µM) but Photoaffinity Labels the Glucose Transporter

8-Azidoadenosine exhibits dual transporter recognition: it enters human erythrocytes via a saturable nucleoside transport mechanism with an apparent Km for influx of 80 µM, competitively inhibiting uridine influx and NBMPR binding [1]. However, upon UV photoactivation, [³H]8-azidoadenosine covalently labels the band 4.5 region (Mr 66,000-45,000) corresponding to the glucose transporter (GLUT1), as confirmed by inhibition with D-glucose and cytochalasin B [1]. This transport/labeling divergence provides unique experimental utility not achievable with unmodified adenosine or non-photoreactive analogs.

Nucleoside transporter Glucose transporter Membrane protein labeling Photoaffinity probe

High-Impact Research Applications of 8-Azidoadenosine (CAS 15830-80-5): Evidence-Based Scenarios for Procurement Decision-Making


ATP-Binding Site Mapping in Kinases and ATPases via Position-Specific Photoaffinity Labeling

Researchers studying ATP-binding domains require the distinct Val²⁷⁹-Arg²⁹¹ labeling profile of 8-azido-ATP to complement or contrast with 2-azido-ATP mapping (Val²³⁶-Lys²⁴¹), as demonstrated in rabbit creatine kinase [1]. Procurement of 8-azidoadenosine as the nucleoside precursor enables enzymatic phosphorylation to the active triphosphate probe, supporting structural studies of ATP-dependent enzymes including protein kinases, ATP synthases, and nucleotide-binding proteins [1].

Copper-Free Live-Cell Imaging of Nucleotide Signaling via SPAAC Click Chemistry

8-Azidoadenosine derivatives enable strain-promoted azide-alkyne cycloaddition (SPAAC) with cyclooctynes under physiological conditions without cytotoxic copper catalysts, yielding fluorescent triazole products suitable for direct intracellular imaging [2]. The quantitative triazole formation from 8-azido-ATP in aqueous acetonitrile (3 hours, ambient temperature) [2] supports real-time tracking of nucleotide signaling events in living cells, including MCF-7 cancer cells as validated by fluorescence lifetime imaging microscopy (FLIM) [2].

Ribonucleotide Reductase Inhibition Studies for Antiproliferative Target Validation

Investigators assessing ribonucleotide reductase as an anticancer target can employ 8-azidoadenosine to inhibit CDP reduction in cytosolic extracts from cancer cells, with the added mechanistic insight that the diphosphate metabolite serves as an enzyme substrate while the triphosphate acts as an allosteric effector [3]. This multi-tiered engagement with nucleotide metabolism distinguishes 8-azidoadenosine from simpler adenosine analogs and supports target validation workflows [3].

Membrane Transporter Cross-Reactivity Studies Using Divergent Transport and Labeling Profiles

8-Azidoadenosine's unique property of entering cells via the nucleoside transporter (Km 80 µM) while photoaffinity labeling the glucose transporter (band 4.5, Mr 66,000-45,000) [4] enables studies of transporter cross-talk and membrane protein topology that are inaccessible with single-target probes. This application is particularly relevant for erythrocyte membrane research and glucose/nucleoside transport interplay investigations [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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